Reaktivblau 2

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Reactive Blue 2 has been extensively studied for its role as a selective antagonist at P2Y purinoceptors. Its pharmacological properties include:

- Inhibition of Surfactant Secretion : Reactive Blue 2 significantly inhibits ATP-induced surfactant phospholipid secretion in rat isolated alveolar Type II cells, demonstrating an IC50 value of . This suggests its potential use in respiratory therapies where modulation of surfactant secretion is critical.

- Calcium Oscillation Induction : The compound induces calcium oscillations in HeLa cells and enhances the calcium response to histamine, linking it to the phospholipase C cascade . This property positions Reactive Blue 2 as a valuable tool in cellular signaling studies.

- P2Y Receptor Antagonism : Studies have shown that Reactive Blue 2 exhibits selective antagonism at P2Y4 receptors, which could have implications for developing therapies targeting these pathways .

Table 1: Pharmacological Properties of Reactive Blue 2

| Property | Description |

|---|---|

| Inhibition of Surfactant Secretion | IC50 = |

| Calcium Oscillation Induction | Induces Ca2+ oscillations in HeLa cells |

| P2Y Receptor Antagonism | Selective antagonist at P2Y4 receptors |

Reproductive Biology Applications

Reactive Blue 2 has been utilized in reproductive biology to assess sperm quality and detect male reproductive toxicity:

- Staining Techniques : The dye selectively binds to the nuclei of spermatozoa under weakly alkaline conditions, providing a novel method for evaluating human sperm quality . This technique has been applied to mouse models to study testicular toxicity induced by drugs like busulfan.

- Assessment of Sperm Vacuoles : Research indicates that Reactive Blue 2 can highlight vacuoles in human sperm, which are critical indicators of male infertility . This property allows for detailed morphological assessments that are essential in andrology.

Table 2: Applications in Reproductive Biology

| Application | Description |

|---|---|

| Sperm Quality Assessment | Binds selectively to sperm nuclei under alkaline conditions |

| Detection of Sperm Vacuoles | Highlights internal vacuoles indicating infertility |

Industrial Applications

In the textile industry, Reactive Blue 2 is employed as a reactive dye due to its excellent color fastness and stability:

- Dyeing Processes : It is used extensively for dyeing cotton fibers through various methods such as dip dyeing and inkjet printing . The dye's ability to form stable covalent bonds with fiber molecules enhances its application in textile manufacturing.

- Cost Efficiency : The production cost of Reactive Blue 2 is relatively low compared to other dyes, making it a popular choice for large-scale applications .

Table 3: Industrial Applications of Reactive Blue 2

| Application | Description |

|---|---|

| Textile Dyeing | Used for cotton and synthetic fibers |

| Cost Efficiency | Lower production costs facilitate large-scale use |

Case Studies

-

Pharmacological Study on Surfactant Secretion :

- Researchers investigated the effects of Reactive Blue 2 on surfactant secretion in isolated rat alveolar Type II cells. The findings support its role as a selective inhibitor at P2Y purinoceptors, suggesting potential therapeutic applications in lung diseases.

-

Reproductive Toxicity Assessment :

- A study utilized Reactive Blue 2 staining to evaluate sperm quality in a busulfan-induced infertility mouse model. The results indicated that the dye could serve as a biomarker for assessing male reproductive toxicity, paving the way for further research into fertility treatments.

-

Textile Industry Application :

- A comparative analysis of different reactive dyes highlighted the superior performance of Reactive Blue 2 in terms of color fastness and fixation rates during cotton dyeing processes, affirming its industrial relevance.

Wirkmechanismus

Target of Action

Reactive Blue 2, also known as Affi gel blue, primarily targets P2Y purinoceptors . These receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP . The compound has been found to have antagonistic activities at P2Y4 .

Mode of Action

Reactive Blue 2 acts as an ATP receptor antagonist . It interacts with its targets by blocking the ATP-activated channels, making it a potent antagonist for these channels . The compound’s mode of inhibition is noncompetitive, with a Ki of 8 μM for the membrane-bound kinase, and 6 microM for the purified kinase .

Biochemical Pathways

Reactive Blue 2 is involved in the phospholipase C (PLC) cascade . It may activate the PLC cascade in an extracellular Ca2±dependent manner and induce Ca2+ oscillations . The application of Reactive Blue 2 increases K+ secretion in a dose-dependent manner .

Pharmacokinetics

It is known that the compound has good water solubility , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Reactive Blue 2’s action include the induction of Ca2+ oscillations in cells . It enhances a Ca2+ response to histamine that is linked to the PLC cascade . In addition, it increases K+ secretion in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Reactive Blue 2 can be influenced by environmental factors. For instance, the compound’s action is dependent on the presence of extracellular Ca2+ . .

Biochemische Analyse

Biochemical Properties

Reactive Blue 2 is known to interact with various enzymes, proteins, and other biomolecules. It is a potent antagonist for ATP-activated channels . This compound has been used as a microscopic stain in biology and medicine, particularly with living cells .

Cellular Effects

Reactive Blue 2 has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the cyclic AMP-dependent differentiation of rat C6 glioma cells . This inhibition is achieved through the purinergic receptor-independent inactivation of phosphatidylinositol 3-kinase .

Molecular Mechanism

At the molecular level, Reactive Blue 2 exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as an antagonist for ATP-activated channels , and it inhibits the activity of phosphatidylinositol 3-kinase .

Temporal Effects in Laboratory Settings

Its use as a stain in living cells suggests that it has a degree of stability and does not degrade rapidly .

Metabolic Pathways

Its interaction with ATP-activated channels and phosphatidylinositol 3-kinase suggests that it may play a role in energy metabolism and signal transduction .

Transport and Distribution

Its ability to stain living cells suggests that it can penetrate cell membranes and distribute within the cell .

Subcellular Localization

Its use as a stain in living cells suggests that it may localize to various compartments or organelles within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Reactivblau 2 umfasst mehrere Schritte, beginnend mit der Herstellung des Anthrachinon-Derivats. Zu den wichtigsten Schritten gehören:

Nitrierung und Reduktion: Das Anthrachinon wird nitriert und anschließend zu dem entsprechenden Amin reduziert.

Sulfonierung: Das Amin wird anschließend sulfoniert, um Sulfonsäuregruppen einzuführen.

Chlorierung und Aminierung: Das sulfonierte Anthrachinon wird chloriert und anschließend mit einem Amin umgesetzt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von Reactivblau 2 in großen Reaktoren unter kontrollierten Bedingungen. Der Prozess umfasst:

Mischen von Reaktanten: Die Reaktanten werden in einem Reaktor mit geeigneten Lösungsmitteln gemischt.

Erhitzen und Rühren: Das Gemisch wird erhitzt und gerührt, um eine vollständige Reaktion zu gewährleisten.

Reinigung: Das Produkt wird durch Filtration und Waschen gereinigt, um Verunreinigungen zu entfernen.

Trocknen: Das gereinigte Produkt wird getrocknet, um den endgültigen Farbstoff in Pulverform zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: Reactivblau 2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden.

Substitution: Es unterliegt Substitutionsreaktionen, insbesondere mit Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Reactive Blue 4: Another reactive dye with similar applications but different chemical structure.

Cibacron Blue F3GA: Used in affinity chromatography and has a similar mode of action.

Remazol Brilliant Blue R: Used in textile dyeing with different reactive groups.

Uniqueness: Reactive Blue 2 is unique due to its specific structure, which allows it to form stable covalent bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong and durable coloration .

Biologische Aktivität

Reactive Blue 2 (RB2), an anthraquinone dye, is primarily known for its role as a purinergic receptor antagonist. This compound has garnered attention in various biological studies due to its unique properties and mechanisms of action, particularly in cellular signaling and toxicity assessments.

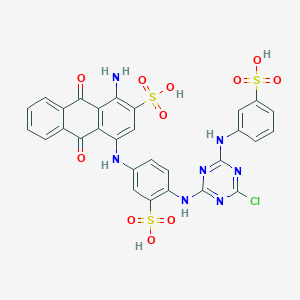

- Molecular Formula : C29H20ClN7O11S3

- Molecular Weight : 774.16 g/mol

- CAS Number : 12236-82-7

- Density : 1.845 g/cm³

- Melting Point : >300°C

- Solubility : Soluble in water

Reactive Blue 2 interacts with purinergic receptors, specifically acting as an antagonist at P2Y4 receptors. It has been shown to induce calcium oscillations in HeLa cells, enhancing calcium responses linked to phospholipase C (PLC) pathways. This interaction is crucial for various physiological processes, including neurotransmission and muscle contraction .

Key Findings:

- Calcium Oscillation Induction : RB2 induces Ca²⁺ oscillations in HeLa cells, which are essential for various signaling pathways .

- K⁺ Secretion : The compound increases K⁺ secretion in a dose-dependent manner, characterized by an initial peak followed by partial relaxation to a steady state .

- Inhibition of Protein Kinase : RB2 is a potent noncompetitive inhibitor of a thylakoid protein kinase, with a Ki value of 8 μM for the membrane-bound kinase .

Immunotoxicity Studies

Recent studies have explored the immunotoxic potential of Reactive Blue 2, particularly its effects on cytokine production and immune cell functionality. In vitro evaluations have indicated that RB2 can affect immune responses by altering cytokine release in human cell cultures .

Case Studies

- Spermatozoa Binding : A study demonstrated that RB2 binds specifically to the nuclei of spermatozoa under weakly alkaline conditions, suggesting its potential use in assessing male reproductive toxicity .

- Toxicity from Affinity Material Leaching : Research highlighted the toxicity effects related to leached ligands from affinity sorbents, indicating that RB2 can contaminate biological preparations and affect cellular viability .

Comparative Activity Table

Eigenschaften

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.